Reduced Lipophilicity (XLogP3-AA = 2.1) vs. 4-Methyl and 5-Methyl Analogs (XLogP3-AA = 2.5)
The target compound exhibits an XLogP3-AA value of 2.1, which is 0.4 log units lower than both the 4-methyl analog (CAS 641571-13-3) and the 5-methyl analog (CAS 641571-18-8), each with an XLogP3-AA of 2.5 [1][2]. This difference corresponds to an approximately 2.5-fold lower octanol-water partition coefficient, meaning the non-methylated scaffold imparts measurably lower lipophilicity to derived amide or ester conjugates, potentially improving aqueous solubility and reducing non-specific protein binding [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (641571-13-3): 2.5; 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (641571-18-8): 2.5 |
| Quantified Difference | ΔXLogP3-AA = -0.4 (target vs. both methyl analogs); ~2.5-fold lower partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20 for target; 2025.04.14 for comparators) |
Why This Matters
A 0.4 log unit decrease in XLogP predicts measurably higher aqueous solubility and lower membrane permeability for conjugates, which is critical when optimizing lead compounds for oral bioavailability or reducing off-target partitioning.
- [1] PubChem. 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid (CID 53403862): XLogP3-AA = 2.1 (computed by XLogP3 3.0, PubChem release 2024.11.20). View Source
- [2] PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CID 46900241): XLogP3-AA = 2.5. 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CID 67213701): XLogP3-AA = 2.5 (PubChem release 2025.04.14). View Source
